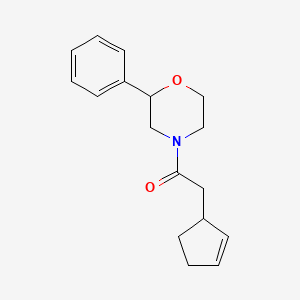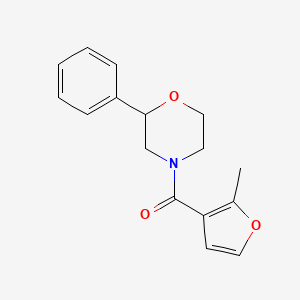
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone, also known as MPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is not fully understood; however, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have various biochemical and physiological effects in vitro and in vivo. For example, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high potency and specificity towards its target molecules. Additionally, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone has been found to have low toxicity and minimal side effects in animal models. However, one of the limitations of using (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
Several future directions for the research on (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone can be explored. Firstly, the mechanism of action of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone needs to be further elucidated to fully understand its therapeutic effects. Secondly, the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone need to be studied in more detail to optimize its dosing regimen. Thirdly, the potential applications of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone in other diseases, such as cardiovascular and metabolic disorders, need to be investigated. Finally, the development of novel analogs of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone with improved pharmacological properties may enhance its therapeutic potential.
Conclusion:
In conclusion, (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has shown promising therapeutic potential in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone is still in its early stages, and further studies are needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-phenylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of a reducing agent, such as lithium aluminum hydride (LiAlH4). The resulting product is then purified through column chromatography to obtain pure (2-Methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-14(7-9-19-12)16(18)17-8-10-20-15(11-17)13-5-3-2-4-6-13/h2-7,9,15H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUVGXILWDMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

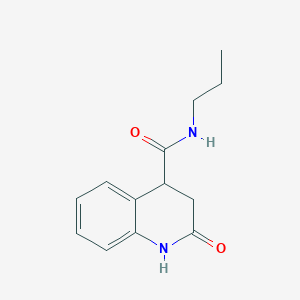

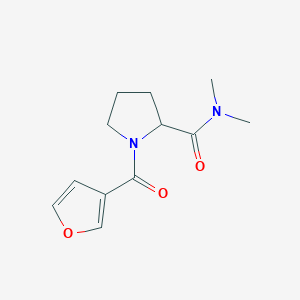
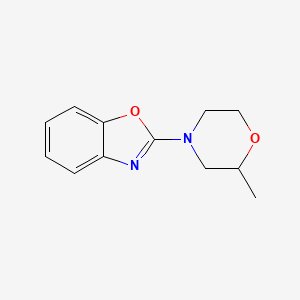
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

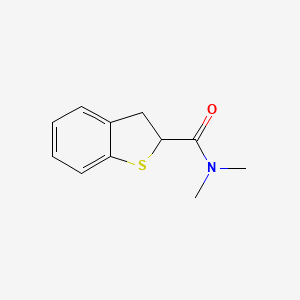


![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
